2-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups, including a morpholine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific reagents used.
Substitution Reactions: The introduction of the 2-methyl and 5-propan-2-yl groups onto the pyrazole ring can be achieved through alkylation reactions. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole ring, followed by the addition of the appropriate alkyl halides.
Attachment of the Pyridine and Morpholine Rings: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a nucleophile. The morpholine ring is typically introduced through a similar substitution reaction, often using morpholine itself as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, which can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The compound can participate in various substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenated reagents and strong bases such as sodium hydride are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring typically yields N-oxides, while reduction of the pyridine ring results in a piperidine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in studies investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-5-ethylpyrazole-3-carboxamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
2-methyl-N-[(6-piperidin-4-ylpyridin-2-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The unique combination of the morpholine ring, pyridine ring, and pyrazole core in 2-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide distinguishes it from other similar compounds. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13(2)15-11-16(22(3)21-15)18(24)19-12-14-5-4-6-17(20-14)23-7-9-25-10-8-23/h4-6,11,13H,7-10,12H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYUHTDWOITRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCC2=NC(=CC=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.